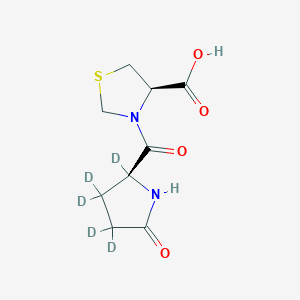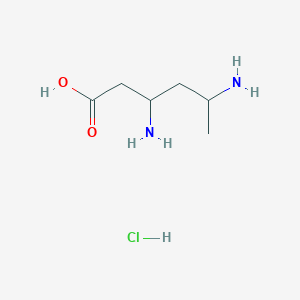
3,5-Diaminohexanoic acid--hydrogen chloride (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,5S)-3,5-diaminohexanoic acid hydrochloride is a chiral diamino acid derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-3,5-diaminohexanoic acid hydrochloride typically involves the stereoselective reduction of a suitable precursor, such as a keto acid or an amino acid derivative. One common method includes the use of hydrogen chloride gas in solvent-free conditions to achieve the desired hydrochloride salt . The reaction conditions often require careful control of temperature and pH to ensure the correct stereochemistry is maintained.
Industrial Production Methods
Industrial production of (3S,5S)-3,5-diaminohexanoic acid hydrochloride may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Análisis De Reacciones Químicas
Types of Reactions
(3S,5S)-3,5-diaminohexanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can further modify the amino groups.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen chloride, sodium borohydride for reductions, and various oxidizing agents for oxidation reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the amino acid backbone.
Aplicaciones Científicas De Investigación
(3S,5S)-3,5-diaminohexanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Research is ongoing into its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the production of polymers and other materials with specific functional properties.
Mecanismo De Acción
The mechanism by which (3S,5S)-3,5-diaminohexanoic acid hydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the specific pathway involved. The exact molecular targets and pathways are still under investigation, but it is known to interact with various biological macromolecules.
Comparación Con Compuestos Similares
Similar Compounds
- (3S,5S)-5-methylmorpholine-3-carboxylic acid hydrochloride
- Cocaine hydrochloride
- Kasugamycin hydrochloride
Uniqueness
(3S,5S)-3,5-diaminohexanoic acid hydrochloride is unique due to its specific stereochemistry and the presence of two amino groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
17132-18-2 |
|---|---|
Fórmula molecular |
C6H15ClN2O2 |
Peso molecular |
182.65 g/mol |
Nombre IUPAC |
3,5-diaminohexanoic acid;hydrochloride |
InChI |
InChI=1S/C6H14N2O2.ClH/c1-4(7)2-5(8)3-6(9)10;/h4-5H,2-3,7-8H2,1H3,(H,9,10);1H |
Clave InChI |
WOUUIQOAYIHYRJ-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(CC(=O)O)N)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



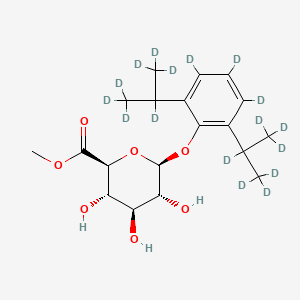

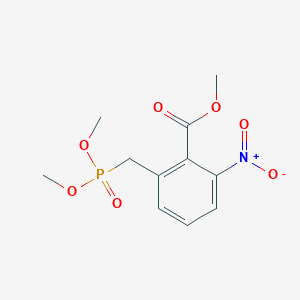
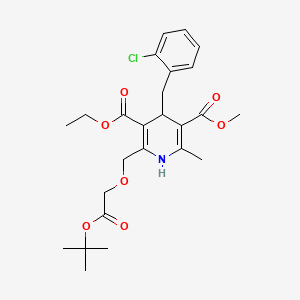



![Methyl 1-(1-bromo-8-chloroimidazo[1,5-a]pyrazin-3-yl)piperidine-3-carboxylate](/img/structure/B13862063.png)
![Ethyl 2-[4-(3-hydroxypiperidin-1-yl)phenoxy]-2-methylpropanoate](/img/structure/B13862070.png)

![4-[(1R,2S)-2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B13862080.png)

